molecular formula C11H13Cl3N2O B14783642 (S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride

(S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride

Cat. No.: B14783642
M. Wt: 295.6 g/mol
InChI Key: KKEPRDQOERKGSW-UHFFFAOYSA-N
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Description

(S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a pyrrolidinone ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the pyrrolidinone intermediate.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, amines, and benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride: The enantiomer of the compound with potentially different biological activities.

    3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one: The non-hydrochloride form of the compound.

    Other substituted pyrrolidinones: Compounds with similar structures but different substituents on the pyrrolidinone ring or benzyl group.

Uniqueness

(S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of both the dichlorobenzyl and amino groups. This combination of features allows for specific interactions with biological targets and versatile chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16;/h1-2,5,10H,3-4,6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPRDQOERKGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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